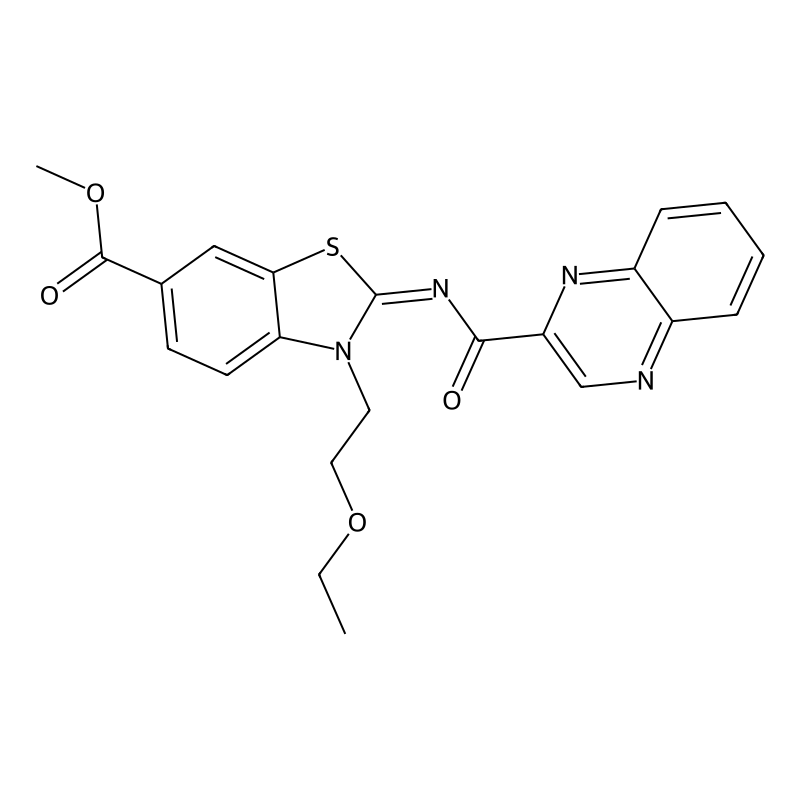

(Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Heterocyclic chemistry: The molecule contains several heterocyclic rings, which are ring structures containing atoms other than carbon. Heterocyclic chemistry is a vast field with applications in various areas, including medicinal chemistry and materials science .

- Benzothiazole derivatives: The compound is a derivative of benzothiazole, a class of heterocyclic compounds with diverse biological activities. Research on other benzothiazole derivatives explores their potential as antimicrobials, antifungals, and anticonvulsants .

- Quinoxaline derivatives: The molecule also incorporates a quinoxaline moiety. Quinoxaline derivatives are another class of heterocyclic compounds being investigated for their potential medicinal properties .

(Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound with the molecular formula and a molecular weight of 436.5 g/mol. This compound features a unique structure that combines a benzo[d]thiazole moiety with quinoxaline and an ethoxyethyl side chain, contributing to its potential biological activity. The presence of the quinoxaline group is notable for its role in various pharmacological applications, particularly in antimicrobial and anticancer activities.

The chemical reactivity of (Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can be attributed to its functional groups, particularly the carbonyl and imino groups. These functionalities may participate in nucleophilic addition reactions, condensation reactions, and possibly cycloaddition reactions under appropriate conditions. The compound's structure suggests that it could undergo hydrolysis or reduction, leading to various derivatives that might exhibit altered biological properties.

Compounds containing quinoxaline and benzo[d]thiazole moieties have been reported to exhibit significant biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. For instance, derivatives of quinoxaline have shown promising results in inhibiting cancer cell proliferation and targeting specific enzymes involved in tumor growth. The specific biological activity of (Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate requires further investigation through in vitro and in vivo studies to elucidate its pharmacological potential.

The synthesis of (Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate likely involves multi-step synthetic routes that include:

- Formation of the Quinoxaline Derivative: Starting from readily available precursors such as o-phenylenediamine and suitable carbonyl compounds.

- Synthesis of Benzo[d]thiazole: Utilizing thiazole chemistry to introduce the thiazole ring into the structure.

- Coupling Reaction: Employing coupling reactions to attach the quinoxaline moiety to the benzo[d]thiazole framework.

- Final Modifications: Introducing the ethoxyethyl group through alkylation or other organic transformations.

These methods are generally based on established synthetic protocols for similar compounds found in the literature .

The potential applications of (Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate span various fields:

- Pharmaceuticals: As a candidate for drug development targeting cancer or infectious diseases due to its structural similarities with known bioactive compounds.

- Chemical Probes: For studying biological pathways involving quinoxaline or thiazole derivatives.

- Material Science: Potential use in developing novel materials due to its unique chemical properties.

Understanding the interaction of (Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate with biological macromolecules is crucial for elucidating its mechanism of action. Studies may include:

- Binding Affinity Assessments: Evaluating how well this compound binds to target proteins or enzymes using techniques such as surface plasmon resonance or isothermal titration calorimetry.

- Cellular Uptake Studies: Investigating how effectively the compound enters cells and its intracellular distribution.

- Mechanistic Studies: Understanding how this compound affects cellular pathways or gene expression profiles.

Several compounds share structural features with (Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate, including:

- Quinoxaline Derivatives:

- 2-Chloroquinoxaline

- Quinoxaline-2-carboxylic acid

- 3-Methylquinoxaline

- Thiazole-Based Compounds:

- Benzothiazole

- Thiazolidinediones

- 1,3-Benzothiazoles

Comparison Highlights:Compound Name Structural Features Biological Activity (Z)-methyl 3-(2-ethoxyethyl)-... Quinoxaline + Benzo[d]thiazole Potential anticancer activity 2-Chloroquinoxaline Quinoxaline ring Antimicrobial properties Benzothiazole Thiazole ring Antifungal activity

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (Z)-methyl 3-(2-ethoxyethyl)-... | Quinoxaline + Benzo[d]thiazole | Potential anticancer activity |

| 2-Chloroquinoxaline | Quinoxaline ring | Antimicrobial properties |

| Benzothiazole | Thiazole ring | Antifungal activity |

(Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate stands out due to its unique combination of both quinoxaline and thiazole structures, potentially enhancing its biological activity compared to simpler derivatives.